![molecular formula C15H18FNO2 B2784446 3-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2309542-77-4](/img/structure/B2784446.png)
3-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, commonly known as FON, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FON is a spirocyclic amide that contains a benzamide moiety and a fluoro-substituted cycloalkane ring. It has been found to exhibit potent biological activity, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of FON is not yet fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in cancer cell growth or viral replication. FON has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. It has also been found to inhibit the activity of the NS3/4A protease, which is essential for the replication of HCV.
Biochemical and Physiological Effects:
FON has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. FON has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, FON has been found to have antiviral activity by inhibiting the replication of HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
FON has several advantages as a research tool. It exhibits potent biological activity, making it a valuable compound for drug development. FON has been found to have low toxicity in normal cells, making it a safer alternative to other anticancer drugs. However, FON has some limitations as a research tool. It has moderate yield and purity, making it difficult to obtain large quantities of the compound. In addition, FON has not yet been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on FON. One area of interest is the development of FON analogs with improved potency and selectivity. Another area of interest is the study of FON in combination with other anticancer drugs to enhance its therapeutic efficacy. In addition, further studies are needed to investigate the in vivo activity of FON and its potential as a therapeutic agent for cancer and viral infections.
Synthesemethoden
The synthesis of FON involves the reaction of 3-fluorophenyl isocyanate with 7-oxaspiro[3.5]nonan-1-amine. The reaction is carried out in the presence of a catalyst and solvent under specific reaction conditions. The yield of the product is moderate, and the purity can be improved by further purification techniques.
Wissenschaftliche Forschungsanwendungen
FON has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activity. FON has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Eigenschaften
IUPAC Name |
3-fluoro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c16-12-3-1-2-11(10-12)14(18)17-13-4-5-15(13)6-8-19-9-7-15/h1-3,10,13H,4-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJENJIIPCXRPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC(=CC=C3)F)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile](/img/structure/B2784365.png)
![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2784367.png)
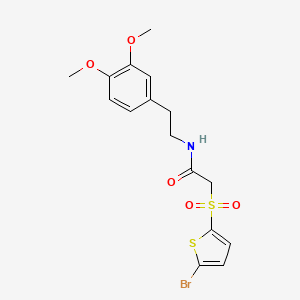

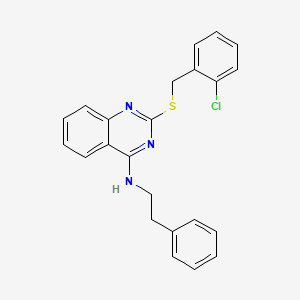
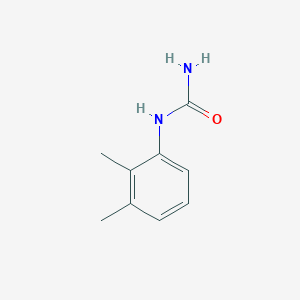
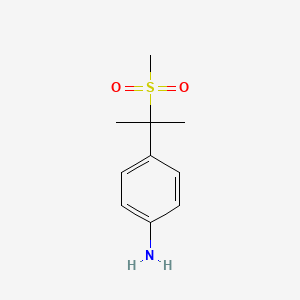
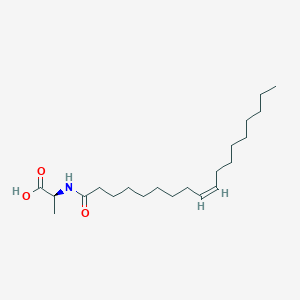
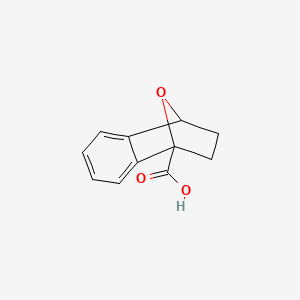

![4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2784381.png)
![6-Methyl-3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2784384.png)
